Product packaging for 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol(Cat. No.:CAS No. 1261998-15-5)

5-[Benzo(b)thiophen-2-yl]-2-fluorophenol

Cat. No.: B6374137
CAS No.: 1261998-15-5
M. Wt: 244.29 g/mol
InChI Key: JJOVMOZMNFWROL-UHFFFAOYSA-N
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Description

5-[Benzo(b)thiophen-2-yl]-2-fluorophenol is a chemical compound of interest in scientific research, particularly for the development of novel bioactive molecules and advanced materials. The structure combines a benzothiophene scaffold, a privileged structure in medicinal chemistry , with a fluorinated phenol. The benzothiophene core is a common feature in compounds with diverse biological activities and is found in pharmaceuticals such as Raloxifene, which is used to treat osteoporosis . The incorporation of a fluorine atom onto the phenol ring is a common strategy in drug design to modulate a compound's electronic properties, lipophilicity, and metabolic stability . This molecular architecture suggests potential utility as a key synthetic intermediate. Researchers can employ this compound as a versatile building block for constructing more complex structures for various applications. These include probing biological targets in drug discovery programs, with benzothiophene derivatives being investigated for their potential as anti-cancer, anti-inflammatory, and anti-infective agents . Furthermore, benzothiophene-containing compounds are relevant in materials science, where they are explored for developing organic semiconductors, conductive polymers, and components for organic light-emitting diodes (OLEDs) and solar cells due to their favorable electronic properties . The specific mechanism of action for this compound is dependent on the final compound or system into which it is incorporated. Handling should adhere to standard laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9FOS B6374137 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol CAS No. 1261998-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FOS/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOVMOZMNFWROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Benzo B Thiophen 2 Yl 2 Fluorophenol

Retrosynthetic Analysis and Strategic Design for 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol

A retrosynthetic analysis of this compound reveals that the primary disconnection point is the C-C single bond forming the biaryl linkage between the benzothiophene (B83047) and fluorophenol rings. This bond can be strategically formed using a transition metal-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis.

This leads to two key synthons: a 2-substituted benzo[b]thiophene and a 5-substituted-2-fluorophenol. The benzo[b]thiophene fragment would ideally possess a reactive group at the 2-position, such as a boronic acid or a halide, to facilitate the coupling. Similarly, the 2-fluorophenol (B130384) component would require a complementary reactive group at the 5-position. Given the directing effects of the hydroxyl and fluorine substituents, introducing a group at the 5-position is a feasible synthetic challenge.

A plausible forward synthesis, therefore, involves the independent preparation of these two key building blocks, followed by their strategic coupling. A final deprotection step might be necessary if protecting groups are used for the phenolic hydroxyl group during the synthesis.

Development and Optimization of Novel Synthetic Routes to this compound

The synthesis of this compound can be achieved through a convergent approach that combines the construction of the benzothiophene core, the fluorinated phenol (B47542), and their subsequent coupling.

Catalytic Approaches in the Synthesis of the Benzo(b)thiophene Moiety

The construction of the benzo[b]thiophene skeleton is a critical step. Modern synthetic methods often employ palladium catalysis to achieve this efficiently. One such method involves the palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl bromides or chlorides. organic-chemistry.org Another approach is the palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts. nih.gov This method is versatile and allows for the synthesis of multi-substituted benzo[b]thiophenes. nih.gov

Furthermore, the direct synthesis of benzo[b]thiophenes from thioenols can be achieved using simple palladium catalysts like PdCl2. rsc.orgrsc.org Non-catalytic methods are also available, such as the synthesis from o-halovinylbenzenes and potassium sulfide. organic-chemistry.org For the synthesis of 2-substituted benzo[b]thiophenes, a one-pot procedure from readily available o-halo-ethynylbenzene precursors is also a viable option. elsevierpure.com

Fluorination Strategies for the Phenolic Component

The introduction of a fluorine atom onto a phenolic ring requires specific fluorination strategies. Deoxyfluorination of phenols presents a direct route to aryl fluorides. One effective method involves the use of sulfuryl fluoride (B91410) (SO2F2) and a fluoride source like tetramethylammonium (B1211777) fluoride (NMe4F), which proceeds through an aryl fluorosulfonate intermediate. acs.orgacs.org This transformation is notable for its mild conditions and broad substrate scope. acs.org

Another powerful reagent for this transformation is PhenoFluor™, which enables the one-step conversion of phenols to aryl fluorides without the need for pre-activation. sigmaaldrich.com For electron-deficient phenols, an air-stable and moisture-insensitive 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium poly[hydrogen fluoride] salt has been shown to be effective. organic-chemistry.org

Cross-Coupling Methodologies for Biaryl Linkage Formation

The formation of the biaryl bond between the benzo[b]thiophene and fluorophenol moieties is typically achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a prominent choice for this transformation, involving the reaction of an organoboron compound with an organohalide. nih.govresearchgate.netmdpi.com

In a potential synthetic route to this compound, a 2-bromobenzo[b]thiophene (B1329661) could be coupled with a 5-boronic acid-2-fluorophenol derivative (or vice versa). The development of specialized palladium catalysts, such as cyclopalladated benzothiophenes, has been shown to be effective for the Suzuki coupling of even deactivated aryl chlorides. rsc.org

Derivatization and Structural Modification Strategies for this compound Analogs

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships. This can be achieved by modifying either the benzothiophene ring or the phenolic component.

Exploration of Substituent Effects on the Benzo(b)thiophene Ring

The electronic properties of the benzo[b]thiophene ring can be modulated by the introduction of various substituents. Studies on benzo[b]thiophene-1,1-dioxide based diarylethenes have shown that electron-donating groups, such as phenyl and triphenylamine, can shift the absorption band to longer wavelengths. rsc.orgrsc.orgresearchgate.net Conversely, electron-withdrawing groups like a formyl group can increase the cyclization quantum yield. rsc.orgrsc.orgresearchgate.net

The synthesis of substituted benzo[b]thiophene analogs can be achieved through various methods, including the electrophilic cyclization of o-alkynyl thioanisoles, which can introduce substituents at the 3-position. researchgate.net Palladium-catalyzed C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides provides a route to C-2 alkenylated products. nih.govacs.org Furthermore, the synthesis of 2,3-disubstituted benzo[b]thiophenes can be accomplished via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes. acs.org

Modifications of the Fluorophenol Moiety and Phenolic Substitutions

The phenolic hydroxyl group and the aromatic ring of the 2-fluorophenol moiety in this compound are key sites for chemical modification. These modifications can alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Common transformations include etherification and esterification of the hydroxyl group.

Etherification: The conversion of the phenolic hydroxyl group to an ether is a common strategy to mask the acidic nature of the phenol and increase its lipophilicity. A widely used method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide anion, which then acts as a nucleophile to displace a halide from an alkyl halide.

A greener approach to etherification can be achieved using phase-transfer catalysis (PTC). researchgate.netrsc.orgphasetransfercatalysis.com This method allows the reaction to occur in a biphasic system (e.g., organic solvent and water), avoiding the need for strictly anhydrous conditions and often enabling the use of milder bases like potassium carbonate. researchgate.netrsc.org Catalysts such as quaternary ammonium (B1175870) salts or polyethylene (B3416737) glycols (e.g., PEG-400) facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where it reacts with the alkyl halide. researchgate.netyoutube.com Gas-liquid phase-transfer catalysis represents another advanced technique where the alkyl halide is introduced in the gas phase to react with a solid bed of potassium carbonate and the catalyst. rsc.org

Reaction Reagents and Conditions Product Type Key Advantages
Williamson Ether SynthesisAlkyl halide, Strong Base (e.g., NaH, K2CO3) in an organic solventAlkyl or Aryl EtherHigh yield, versatile for primary alkyl halides
Phase-Transfer Catalysis (PTC) EtherificationAlkyl halide, Base (e.g., NaOH, K2CO3), PTC catalyst (e.g., TBAB, PEG-400), Biphasic systemAlkyl EtherMilder conditions, no need for anhydrous solvents, environmentally friendlier researchgate.netphasetransfercatalysis.com

Esterification: The phenolic hydroxyl can also be converted to an ester. Esterification is often employed to create prodrugs, as esters can be readily hydrolyzed back to the parent phenol by esterase enzymes in the body. The reaction is typically carried out by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct.

Preparation of Prodrugs and Targeted Delivery Moieties (Focus on chemical synthesis, not biological administration)

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For phenolic compounds like this compound, creating prodrugs can enhance properties such as water solubility or membrane permeability. Common prodrug strategies for phenols involve the formation of esters, carbonates, and phosphates.

Phosphate (B84403) and Phosphonate Prodrugs: Phosphate esters are a well-established class of prodrugs used to increase the aqueous solubility of parent drugs, which is particularly useful for intravenous formulations. The synthesis of phosphate prodrugs from a hydroxyl-containing drug is a key strategy in drug design. magtech.com.cn The phosphorylation of the phenolic hydroxyl group can be achieved using various phosphorylating agents, which are categorized based on the valence of the central phosphorus atom, including tetracoordinated P(V) and tricoordinated P(III) compounds. magtech.com.cn For instance, a phenol can be reacted with a phosphoryl chloride derivative in the presence of a non-nucleophilic base. Subsequent deprotection of the phosphate protecting groups yields the final phosphate prodrug. mdpi.com

Phosphonate prodrugs are also widely explored, with strategies including the synthesis of acyloxyalkyl esters and bisamidates to improve cell permeability. nih.gov The ProTide technology, which generates phosphoramidate (B1195095) prodrugs, has proven to be a highly successful approach for delivering nucleoside monophosphates into cells and has been applied to blockbuster antiviral drugs. researchgate.net This strategy involves the synthesis of a phosphoramidate derivative of the phenolic hydroxyl group.

Prodrug Type Synthetic Approach Purpose Example Reagents
Ester ProdrugsReaction with acyl chlorides or anhydridesImprove lipophilicity, oral absorptionAcetyl chloride, Acetic anhydride
Carbonate ProdrugsReaction with chloroformatesModulate stability and releaseEthyl chloroformate
Phosphate ProdrugsReaction with phosphorylating agentsIncrease water solubilityPOCl3, Dibenzyl phosphate magtech.com.cnmdpi.com
Phosphonate ProdrugsReaction with phosphonic acid derivativesImprove permeability and stabilityAcyloxyalkyl phosphonates, Phosphoramidates nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, energy efficiency, and catalysis.

Aqueous Synthesis and Catalysis: One of the primary goals of green chemistry is to replace volatile and toxic organic solvents with water. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and could be employed in the synthesis of the title compound. Performing these reactions in aqueous media is a significant green advancement. units.it The use of water as a solvent can be facilitated by micellar catalysis, where surfactants form micelles that act as nanoreactors, solubilizing the organic substrates and the catalyst. magtech.com.cn

Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and often enhance product purity. nih.govyoutube.com The rapid and intense heating of polar substances by microwaves can accelerate many organic reactions. youtube.comrsc.orgnih.gov For the synthesis of benzothiophene derivatives, microwave irradiation has been shown to provide rapid access to these scaffolds, for example, in the reaction of 2-halobenzonitriles with methyl thioglycolate. rsc.orgnih.gov This technology could potentially be applied to the cyclization steps in the synthesis of this compound, leading to a more energy-efficient process.

Catalyst-Free and Metal-Free Reactions: Some modern synthetic methods for benzothiophenes align with green chemistry principles by avoiding the use of heavy metal catalysts. For instance, iodine-catalyzed cascade reactions of thiophenols with alkynes under solvent-free conditions provide an economical and environmentally friendly route to benzothiophene derivatives. organic-chemistry.org Additionally, electrochemical methods for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates have been developed that are both oxidant- and catalyst-free. organic-chemistry.org

Green Chemistry Approach Application in Synthesis Key Benefits
Aqueous Suzuki-Miyaura CouplingFormation of the biaryl bond between the benzothiophene and fluorophenol rings.Reduces use of hazardous organic solvents, safer process. units.it
Microwave-Assisted SynthesisCyclization and condensation reactions to form the benzothiophene core.Reduced reaction times, improved energy efficiency, higher yields. nih.govrsc.orgnih.gov
Metal-Free/Catalyst-Free ReactionsAlternative cyclization strategies for forming the benzothiophene ring.Avoids toxic heavy metals, reduces waste and cost. organic-chemistry.org
Phase-Transfer CatalysisEtherification of the phenolic hydroxyl group.Use of milder conditions and less hazardous solvents. researchgate.netphasetransfercatalysis.com

Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar of 5 Benzo B Thiophen 2 Yl 2 Fluorophenol

In Vitro Biological Evaluation Methodologies for 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol

No publicly available data exists on the in vitro biological evaluation of this compound. Therefore, specific methodologies for its assessment cannot be reported.

Enzyme Inhibition Assays and Mechanistic Characterization

There are no documented enzyme inhibition assays or studies on the mechanistic characterization of this compound.

Receptor Binding Profiling and Ligand-Target Interactions

Information regarding receptor binding profiling and the specific ligand-target interactions of this compound is not available in the current scientific literature.

Cellular Assays for Investigating Intracellular Signaling Pathways (e.g., reporter gene assays, cellular target engagement)

No cellular assays, such as reporter gene assays or cellular target engagement studies, have been published for this compound.

Elucidation of Molecular Targets and Pathways Modulated by this compound

The molecular targets and biological pathways modulated by this compound have not been elucidated.

Target Identification Techniques (e.g., affinity chromatography, proteomics)

There are no reports of target identification techniques being employed to determine the molecular targets of this compound.

Validation of Target Engagement through Biochemical and Cell-Based Assays

As no molecular targets have been identified, no studies on the validation of target engagement for this compound have been conducted or published.

While research exists on the broader class of benzothiophene (B83047) derivatives, which exhibit a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects, these findings are not specific to this compound and thus are not included in this article as per the user's strict instructions.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogs

The structure-activity relationship (SAR) of this compound is defined by the interplay between its three core components: the benzo[b]thiophene scaffold, the 2-fluorophenol (B130384) moiety, and the specific linkage between them. Research into analogous compounds reveals that minor structural modifications can lead to significant changes in biological activity, highlighting the precise requirements for target interaction.

The benzo[b]thiophene core serves as a crucial, rigid anchor for orienting the other functional groups and often engages in hydrophobic interactions within protein binding sites. acs.org Variations on this scaffold have demonstrated a profound impact on the biological activities of this compound class.

Studies on related benzothiophene derivatives show that substitution at various positions of this bicyclic system modulates efficacy and selectivity for different biological targets. For instance, in a series of inhibitors for the protein kinase DYRK1A, substitution at the 5-position of the benzo[b]thiophene ring was found to be critical. nih.govrsc.org Introduction of a methoxy (B1213986) (-OCH₃) or a hydroxy (-OH) group at this position led to a significant increase in inhibitory activity compared to the unsubstituted analog. nih.govrsc.org This suggests that for certain targets, this region of the scaffold may interact with a polar pocket where hydrogen bonding is beneficial.

Conversely, for other targets, such as the estrogen receptor (ERα), modifications at the 6-position have been explored. nih.gov The development of 6-hydroxy-benzothiophene derivatives based on the structure of Raloxifene led to potent covalent antagonists, indicating the importance of this position for directing the molecule's binding mode and reactivity. nih.gov Furthermore, substitutions at the C-3 position of the benzothiophene ring have been shown to influence activity in different contexts, including antimicrobial agents and compounds targeting serotonin (B10506) receptors. mdpi.comresearchgate.netias.ac.in These findings underscore that the biological activity of this compound is highly dependent on the substitution pattern of its benzo[b]thiophene moiety, which must be optimized for interaction with a specific target's binding site.

Table 1. Impact of Benzo[b]thiophene Scaffold Substitution on Kinase Inhibitory Activity (Analog Series)
Compound IDR5 Substituent on Benzo[b]thiopheneDYRK1A Inhibition (IC50, nM)Reference
Analog A-H>1000 nih.gov
Analog B-OCH352 rsc.org
Analog C-OH35 rsc.org

The phenolic hydroxyl group and the ortho-fluorine atom on the phenyl ring are critical determinants of the biological profile of this compound. The phenol (B47542) moiety can act as both a hydrogen bond donor and acceptor, forming key interactions that anchor the ligand within its binding site. The acidity (pKa) of this phenol is fine-tuned by the adjacent fluorine atom through its strong electron-withdrawing inductive effect. nih.gov This modulation can enhance the strength of hydrogen bonds or alter the compound's ionization state at physiological pH, thereby influencing target affinity and pharmacokinetic properties. nih.govresearchgate.net

The fluorine atom itself offers several advantages in drug design. Its small size allows it to act as a bioisostere for hydrogen, yet its high electronegativity can block metabolic oxidation at that position, often leading to improved metabolic stability. nih.govresearchgate.net In studies of SGLT2 inhibitors with a similar structural motif, the introduction of an ortho-fluorine atom resulted in a compound with a very strong in vitro profile and high selectivity. rsc.org This highlights the strategic importance of fluorine placement.

Modification or removal of the phenolic hydroxyl group typically leads to a significant loss of activity, confirming its role as a key interacting group. For example, in a series of protein tyrosine phosphatase 1B (PTP1B) inhibitors, the presence of a polar group at this position, capable of forming hydrogen bonds, was essential for high potency. acs.org Replacing the hydroxyl with a methoxy group, for instance, would eliminate its hydrogen-bonding donor capability and could introduce steric hindrance, likely reducing biological efficacy.

Table 2. Effect of Phenyl Ring Substitution on Biological Activity (Analog Series)
CompoundKey Structural FeatureObserved ActivityReference
SGLT2 Inhibitor AnalogOrtho-Fluorine substitution on phenylPotent in vitro profile (IC50 = 7.4 nM) and high selectivity rsc.org
PTP1B Inhibitor AnalogHydroxyl/Carboxylic acid on phenylEssential for hydrogen bonding and potent inhibition acs.org
Benzo[j]fluoranthene AnalogFluorine substitutionAltered metabolism and increased mutagenic activity nih.gov

A pharmacophore model for this compound and its analogs can be constructed by integrating the SAR findings. This model defines the essential three-dimensional arrangement of functional groups required for biological activity.

The key pharmacophoric features are:

A Planar Aromatic/Hydrophobic Region: Provided by the benzo[b]thiophene scaffold. This feature is critical for establishing van der Waals and hydrophobic interactions within a corresponding flat, non-polar pocket of the target protein. acs.org

A Hydrogen Bond Donor/Acceptor: The phenolic hydroxyl group is a crucial feature. It can engage in hydrogen bonding with specific amino acid residues (e.g., serine, threonine, or backbone carbonyls) in the active site, providing significant binding energy and orienting the molecule correctly. acs.org

A Hydrogen Bond Acceptor/Electrostatic Feature: The ortho-fluorine atom serves as a weak hydrogen bond acceptor and, more importantly, modulates the electronic character of the phenol group. Its presence defines a specific electrostatic profile required for optimal interaction. nih.gov

The spatial relationship between these three features is paramount. The rigid benzo[b]thiophene linker ensures a well-defined distance and orientation between the hydrophobic core and the hydrogen-bonding features of the fluorophenol ring. Docking studies on analogous PTP1B inhibitors have shown that such molecules fit into an active site where hydrophobic substituents interact with residues like Phenylalanine 182, while the polar groups form critical hydrogen bonds. acs.org Therefore, any active compound must present this specific combination of hydrophobic and hydrogen-bonding elements in the correct geometric alignment to achieve high-affinity binding.

Structure-Metabolism Relationship (SMR) Studies of this compound in In Vitro Systems (e.g., microsomal stability, metabolic pathways in cell lines)

For benzothiophene-containing compounds, several metabolic pathways are possible. The most common include:

Oxidation: The sulfur atom in the thiophene (B33073) ring can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. capes.gov.br Aromatic hydroxylation can also occur on either the benzene (B151609) part of the scaffold or the fluorophenyl ring, although the fluorine atom is known to block metabolism at its site of attachment. nih.gov

Conjugation: The phenolic hydroxyl group is a prime site for Phase II metabolism, particularly glucuronidation (via UGT enzymes) or sulfation (via SULT enzymes). This process increases water solubility and facilitates excretion, often representing a major clearance pathway for phenolic compounds.

In vitro microsomal stability assays provide quantitative data on a compound's metabolic lability. nih.gov Studies on a series of structurally related tetracyclic benzo[b]thiophene derivatives revealed that metabolic stability is highly dependent on the substitution pattern. nih.gov For example, analogs with an unsubstituted (R⁵ = H) benzo[b]thiophene ring showed very low stability (high clearance) in mouse liver microsomes. In contrast, the introduction of a methoxy group at the 5-position significantly increased metabolic stability, likely by shielding a metabolically vulnerable site. This demonstrates a clear SMR where substitution on the scaffold directly influences the rate of metabolic breakdown.

Table 3. In Vitro Microsomal Stability of Benzo[b]thiophene Analogs
Compound IDR5 Substituent on Benzo[b]thiopheneRemaining Compound after 30 min (Mouse Liver Microsomes)Reference
Analog A-H<1% nih.gov
Analog B-OCH341% nih.gov
Analog D-F2% nih.gov

Computational Chemistry and Molecular Modeling of 5 Benzo B Thiophen 2 Yl 2 Fluorophenol

Quantum Chemical Calculations and Electronic Structure Analysis of 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods could provide significant insights into its reactivity, stability, and spectroscopic characteristics.

Molecular Orbital Theory and Electronic Properties

Molecular Orbital (MO) theory would be central to describing the electronic makeup of this compound. Calculations, likely employing Density Functional Theory (DFT), would yield the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. These calculations would also determine the distribution of electron density, highlighting electrophilic and nucleophilic sites within the molecule.

Table 1: Hypothetical Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO EnergyIndicates electron-donating ability
LUMO EnergyIndicates electron-accepting ability
HOMO-LUMO GapRelates to chemical reactivity and stability
Dipole MomentQuantifies the polarity of the molecule
Electron AffinityEnergy released when an electron is added
Ionization PotentialEnergy required to remove an electron

Note: This table is for illustrative purposes, as specific data for this compound is not available.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the benzothiophene (B83047) and fluorophenol rings allows for different spatial arrangements, or conformations. A conformational analysis would be performed to identify the most stable conformers (those with the lowest energy). This involves systematically rotating this bond and calculating the potential energy at each step. The resulting potential energy surface would reveal the global minimum energy conformation and the energy barriers to interconversion between different conformers. This information is crucial for understanding how the molecule might fit into a biological receptor's binding site.

Molecular Docking Studies of this compound with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This is a key tool in drug discovery.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

In a hypothetical docking study, this compound would be treated as a "ligand" and docked into the active site of a known protein target. The choice of protein would be guided by the biological activities of structurally similar compounds. The simulation would predict the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For instance, the hydroxyl and fluorine groups on the phenol (B47542) ring could act as hydrogen bond donors or acceptors, while the aromatic benzothiophene core could engage in pi-pi stacking with aromatic amino acid residues in the receptor.

Scoring Functions and Docking Algorithm Validation

Docking programs use scoring functions to estimate the binding affinity for each predicted pose. A lower score typically indicates a more favorable binding interaction. The reliability of a docking protocol is often validated by "redocking" a known co-crystallized ligand into its corresponding protein structure; a successful protocol will reproduce the experimentally observed binding mode with a low root-mean-square deviation (RMSD).

Molecular Dynamics Simulations to Investigate Dynamic Interactions of this compound

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time. An MD simulation would track the movements of every atom in the system, providing a more realistic picture of the interactions in a solvated environment. These simulations can be used to assess the stability of the predicted docking pose and to calculate the binding free energy, offering a more quantitative prediction of binding affinity.

Conformational Stability and Flexibility in Solution or Receptor-Bound States

In solution, the molecule is not static but exists as an ensemble of interconverting conformers. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects. The planarity of the benzothiophene ring system is a key structural feature. nih.gov The rotation of the 2-fluorophenol (B130384) ring relative to this plane is the primary source of conformational flexibility. The presence of the fluorine atom and the hydroxyl group on the phenolic ring can influence the rotational barrier and the preferred dihedral angle through intramolecular hydrogen bonding and steric hindrance. For instance, studies on analogous 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govnih.govthiazepines have demonstrated the significant role of intramolecular hydrogen bonding in stabilizing specific conformations. nih.gov In the case of this compound, an intramolecular hydrogen bond between the phenolic hydroxyl group and the sulfur atom of the benzothiophene ring could potentially favor a more planar conformation.

When bound to a biological receptor, the molecule is often constrained to a single, "bioactive" conformation. This receptor-bound state may or may not correspond to the lowest energy conformation in solution. Molecular dynamics simulations can provide insights into the conformational changes that occur upon binding and the stability of the molecule within the receptor's binding pocket. These simulations track the atomic movements over time, revealing the flexibility of both the ligand and the protein.

Table 1: Illustrative Conformational Preferences of a 2-Arylbenzothiophene Analog

Dihedral Angle (Benzothiophene-Aryl Ring)Relative Energy (kcal/mol)Population in Solution (%)
0° (Planar)1.510
30°0.060
60°0.525
90° (Perpendicular)2.05

This table presents hypothetical data for a generic 2-arylbenzothiophene to illustrate the concept of conformational isomerism and is not based on experimental data for this compound.

Binding Free Energy Calculations

Understanding the strength of the interaction between a ligand and its target protein is crucial for drug design. Binding free energy calculations provide a quantitative measure of this interaction. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy from molecular dynamics simulation trajectories. uni-duesseldorf.de

The total binding free energy is a sum of various components, including van der Waals interactions, electrostatic interactions, polar solvation energies, and nonpolar solvation energies. For this compound and its analogs, the hydrophobic benzothiophene core is expected to contribute favorably to the binding through van der Waals interactions and the desolvation of the binding pocket. The phenolic hydroxyl and the fluorine atom can participate in hydrogen bonding and other electrostatic interactions with the receptor, which can significantly enhance binding affinity.

More rigorous but computationally expensive methods like Thermodynamic Integration (TI) can also be employed to calculate the relative binding free energies of a series of analogs. nih.govnih.govchemrxiv.org These calculations are particularly useful in lead optimization to predict how modifications to the molecular structure will affect binding potency. For instance, a study on fragment-based drug design demonstrated that absolute binding free energy calculations can accurately rank fragment-sized binders. nih.gov

Table 2: Hypothetical Binding Free Energy Components for a Benzothiophene Derivative

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-45.0
Electrostatic Energy-20.0
Polar Solvation Energy+30.0
Nonpolar Solvation Energy-5.0
Total Binding Free Energy -40.0

This table provides an illustrative breakdown of binding free energy components for a hypothetical benzothiophene derivative and does not represent measured data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net

The first step in QSAR modeling is to represent the chemical structures numerically using molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For derivatives of this compound, a range of descriptors would be calculated:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electrostatic interactions. Examples include dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, a study on arylamines found that the presence of a basic nitrogen atom is crucial for good antiviral activity. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity, and various topological indices that describe the branching and connectivity of the molecule.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in receptors. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).

Table 3: Representative Molecular Descriptors for a Set of Benzothiophene Analogs

CompoundMolecular Weight (Da)logPMolar RefractivityDipole Moment (Debye)
Analog 1250.33.575.22.1
Analog 2268.34.080.12.5
Analog 3284.74.284.51.9
Analog 4298.84.588.92.8

This table presents hypothetical descriptor values for a series of benzothiophene analogs to illustrate the process of descriptor calculation in QSAR studies.

Once the descriptors are calculated, a statistical method is used to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used techniques. researchgate.net The goal is to create an equation that can predict the biological activity (e.g., IC50) based on the values of the selected descriptors.

The developed model must be rigorously validated to ensure its predictive power. nih.gov Internal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the robustness of the model. External validation, where the model is used to predict the activity of a set of compounds not used in the model development (the test set), is crucial to evaluate its real-world predictive ability. A good QSAR model should have a high correlation coefficient (r²) for the training set and a high predictive r² for the test set. nih.gov

Table 4: Statistical Parameters for a Hypothetical QSAR Model

Statistical ParameterValueInterpretation
r² (Training Set)0.92High correlation, good fit
q² (Cross-validation)0.75Good internal predictivity
r² (Test Set)0.85Good external predictivity
Standard Error0.25Low error in prediction

This table illustrates the typical statistical parameters used to validate a QSAR model.

A validated QSAR model is a powerful tool for the design of new, more potent analogs. mdpi.com The model provides insights into which structural features are important for activity. For example, if the QSAR model indicates that a higher value for a particular steric descriptor is associated with increased activity, new analogs can be designed with bulkier substituents at the corresponding position. This predictive capability significantly reduces the number of compounds that need to be synthesized and tested, saving time and resources in the drug discovery process. Studies on benzothiophene-containing selective estrogen receptor downregulators have shown the utility of 3D-QSAR models in guiding the design of novel compounds with improved activity. nih.gov

Pharmacophore Modeling and Virtual Screening Applications for this compound Scaffolds

Pharmacophore modeling is another powerful computational technique that focuses on the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. nih.gov

A pharmacophore model for the this compound scaffold would typically include features such as:

A hydrogen bond acceptor (the fluorine atom and the oxygen of the hydroxyl group).

A hydrogen bond donor (the hydroxyl group).

A hydrophobic aromatic feature (the benzothiophene ring system).

An additional aromatic ring (the fluorophenol ring).

Table 5: Example of a Pharmacophore Model for a Benzothiophene-based Scaffold

FeatureTypeDistance to Aromatic Center (Å)
HBA 1Hydrogen Bond Acceptor4.5
HBD 1Hydrogen Bond Donor5.2
Aromatic 1Aromatic Ring0.0
Aromatic 2Aromatic Ring3.8

This table provides an example of pharmacophoric features and their spatial relationships for a hypothetical benzothiophene-based scaffold.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.gov This allows for the rapid identification of novel molecules that possess the desired pharmacophoric features and are therefore likely to be active at the target of interest. The hit compounds from the virtual screen can then be subjected to further computational analysis, such as molecular docking and binding free energy calculations, before being selected for experimental testing. The hit rate of a virtual screen, which is the percentage of active compounds among the tested hits, is a measure of the success of the screening campaign. nih.gov

Table 6: Illustrative Virtual Screening Hit Rates

Screening MethodLibrary SizeNumber of Hits TestedNumber of Actives FoundHit Rate (%)
Pharmacophore-based1,000,0001001010
Random Screening1,000,00010011

This table illustrates the typical improvement in hit rates obtained from pharmacophore-based virtual screening compared to random screening.

Advanced Analytical Methodologies for Research on 5 Benzo B Thiophen 2 Yl 2 Fluorophenol

Spectroscopic Characterization Techniques for Structural Elucidation of Novel 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol Derivatives

Spectroscopic methods are paramount in determining the precise molecular structure of newly synthesized derivatives of this compound. Each technique provides unique insights into the compound's atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. For derivatives of this compound, a suite of NMR experiments is employed to gain a comprehensive understanding of the molecular framework.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons. In a typical spectrum of a this compound derivative, distinct signals would be expected for the protons on the benzothiophene (B83047) and fluorophenol rings. The chemical shifts (δ) are influenced by the electronic effects of the substituents. For instance, protons on the benzothiophene ring system typically appear in the aromatic region (δ 7.0-8.0 ppm). rsc.orgjocpr.comchemicalbook.com The protons on the fluorophenol ring will also resonate in this region, with their precise shifts and coupling patterns dictated by the substitution pattern. The phenolic hydroxyl proton often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and chemical environment. For a derivative of this compound, the aromatic carbons of both the benzothiophene and fluorophenol rings would resonate in the downfield region, typically between 110 and 160 ppm. rsc.orgjocpr.com The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature.

¹⁹F NMR spectroscopy is particularly valuable for fluorinated compounds. As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus. In the ¹⁹F NMR spectrum of a this compound derivative, a single resonance would be expected for the fluorine atom. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. nih.govsigmaaldrich.comnih.govucsb.eduspectrabase.com For 2-fluorophenol (B130384), a ¹⁹F NMR chemical shift value of approximately -140.4 ppm has been reported. nih.gov Coupling between the fluorine and adjacent protons (³JHF) would be observable in the ¹H NMR spectrum, providing further structural confirmation.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. COSY experiments reveal proton-proton coupling networks, helping to assign protons on the same ring system. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the benzothiophene and fluorophenol moieties.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Benzothiophene and Fluorophenol Moieties

Note: The following data are representative examples for substituted benzothiophene and fluorophenol systems and are intended to be illustrative. Actual chemical shifts for derivatives of this compound will vary based on the specific substitution pattern and solvent used.

Nucleus Functional Group Moiety Typical Chemical Shift Range (ppm) Reference
¹HBenzothiophene Ring Protons7.0 - 8.0 rsc.orgjocpr.comchemicalbook.com
¹HFluorophenol Ring Protons6.5 - 7.5 core.ac.uk
¹HPhenolic -OH4.5 - 10.0 (variable)
¹³CBenzothiophene Ring Carbons115 - 145 rsc.orgjocpr.com
¹³CFluorophenol Ring Carbons110 - 160 psu.edu
¹³CCarbon bearing Fluorine (C-F)150 - 165 (with large ¹JCF) psu.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For novel this compound derivatives, high-resolution mass spectrometry (HRMS) is employed to determine the elemental composition with high accuracy.

The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the derivative. The fragmentation of benzothiophene derivatives upon electron impact ionization often involves characteristic losses. For instance, the fragmentation of benzothiophene itself can lead to the loss of acetylene (B1199291) (C₂H₂) or a sulfur atom. nih.govnih.gov In the case of this compound derivatives, fragmentation pathways could involve cleavage of the bond between the two aromatic rings, leading to ions corresponding to the substituted benzothiophene and fluorophenol moieties. The presence of the fluorine and oxygen atoms will also influence the fragmentation, with potential losses of CO, CHO, and HF. libretexts.org

Interactive Data Table: Plausible Mass Spectrometry Fragmentations for this compound

Note: This table presents hypothetical fragmentation patterns based on the general fragmentation of related structures. Actual fragmentation will depend on the ionization method and energy.

Ion m/z (for the parent compound) Possible Identity Reference
[M]⁺244Molecular Ion
[M-CO]⁺216Loss of carbon monoxide from the phenol (B47542) ring libretexts.org
[M-CHO]⁺215Loss of a formyl radical libretexts.org
[C₈H₅S]⁺133Benzothiophene radical cation nih.govnih.gov
[C₆H₄FO]⁺111Fluorophenoxy radical cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For a this compound derivative, the IR spectrum would exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-F bond stretching is expected in the 1250-1000 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzothiophene derivatives exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of a this compound derivative would be expected to show absorptions arising from π-π* transitions within the conjugated benzothiophene and fluorophenol ring systems. The position and intensity of these absorptions can be influenced by the substituents on the aromatic rings.

Chromatographic Techniques for Purity Assessment and Isolation in Research Syntheses

Chromatographic methods are essential for separating the desired product from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity analysis of non-volatile organic compounds. For derivatives of this compound, reversed-phase HPLC is a common approach.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. A C18 or C8 column is often a good starting point for the stationary phase. The mobile phase usually consists of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve good separation of compounds with a range of polarities. Detection is commonly performed using a UV detector set at a wavelength where the compound of interest has strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the synthesis of this compound derivatives, GC-MS can be used to identify volatile byproducts that may be present in the reaction mixture.

For GC-MS analysis, the compound must be thermally stable and sufficiently volatile. While the target compound itself may not be ideal for GC analysis without derivatization due to the polar phenolic group, more volatile impurities can be readily detected. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for identification by comparison with spectral libraries. For fluorinated compounds, specific GC columns and conditions may be required to prevent interactions with the stationary phase. researchgate.netjeol.comrsc.orgnih.govtandfonline.com

Information regarding the X-ray crystallography and advanced chiroptical spectroscopy of this compound, including its solid-state structure, potential stereoisomers, and related analytical data, is absent from the reviewed sources.

While general information exists for the broader class of benzo[b]thiophene derivatives, the strict requirement to focus exclusively on this compound prevents the inclusion of data from related compounds. The scientific community has extensively studied the synthesis and properties of various benzo[b]thiophenes, recognizing their significance as scaffolds in medicinal chemistry and materials science. However, specific experimental data for the titled compound remains elusive.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific data required to populate the requested article sections. Without such dedicated studies on this compound, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy and fidelity to the specified subject matter.

Future Research Directions and Translational Perspectives for 5 Benzo B Thiophen 2 Yl 2 Fluorophenol

Expansion of Synthetic Scope and Exploration of Novel Derivatization Strategies

The future development of 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol as a therapeutic agent hinges on the expansion of its synthetic accessibility and the exploration of diverse derivatization strategies. The core benzothiophene (B83047) scaffold is amenable to a variety of synthetic modifications, including cyclization techniques and transition metal-catalyzed reactions. nih.gov

Future synthetic efforts should focus on creating a library of analogs by modifying key positions on the molecule. These modifications could include:

Substitution on the Benzene (B151609) Ring of the Benzothiophene Moiety: Introducing a range of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) could modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity and selectivity for biological targets. google.com

Modification of the Phenolic Hydroxyl Group: Conversion of the hydroxyl group to ethers, esters, or other functional groups can alter the compound's solubility, metabolic stability, and pharmacokinetic properties.

Substitution on the Fluorophenyl Ring: Further substitution on the 2-fluorophenyl ring could explore additional binding interactions with target proteins.

High-throughput chemistry (HTC) and parallel synthesis methodologies can be employed to rapidly generate a diverse set of derivatives for subsequent screening. acs.org The use of flow chemistry could also offer a scalable and efficient means of producing key intermediates and final compounds. acs.org

Table 1: Potential Derivatization Strategies for this compound

Modification Site Potential Functional Groups Anticipated Impact
Benzothiophene RingHalogens, Alkyl, Alkoxy, NitroModulation of electronic properties, steric profile, and target binding
Phenolic Hydroxyl GroupEthers, Esters, CarbamatesAltered solubility, metabolic stability, and pharmacokinetics
2-Fluorophenyl RingAdditional Halogens, Methyl, Methoxy (B1213986)Exploration of new binding pockets and interactions

Discovery of New Biological Targets and Polypharmacology Investigations

Benzothiophene derivatives have been reported to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. nih.govnih.gov A crucial future direction is to identify the specific biological targets of this compound and to explore its potential as a polypharmacological agent, a compound that interacts with multiple targets.

Initial research has identified a related compound, a benzo[b]thiophene analog, as a ferroptosis inducer with potential anticancer activity by targeting Glutathione Peroxidase 4 (GPX4). nih.gov This provides a starting point for investigating whether this compound shares a similar mechanism. Furthermore, some benzothiophene derivatives have shown activity as cholinesterase inhibitors and 5-HT7 receptor antagonists, suggesting potential applications in neurodegenerative diseases and depression. nih.govunav.edu

Future investigations should employ a combination of target-based and phenotypic screening approaches. Techniques such as affinity chromatography, chemical proteomics, and in silico target prediction can help elucidate the direct binding partners of this compound. Understanding its polypharmacology could reveal novel therapeutic opportunities and potential for synergistic effects.

Development of Advanced Computational Models for Rational Design

Computational modeling will be instrumental in guiding the rational design of novel analogs of this compound. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Molecular docking studies can provide insights into the binding modes of this compound and its analogs within the active sites of potential target proteins. nih.gov This information is invaluable for designing modifications that enhance binding affinity and selectivity. Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex, offering a more comprehensive understanding of the binding interactions. nih.gov

Integration with High-Throughput Screening (HTS) and High-Content Screening (HCS) Methodologies

To efficiently explore the therapeutic potential of a library of this compound derivatives, the integration of high-throughput screening (HTS) and high-content screening (HCS) is essential. nih.gov HTS allows for the rapid testing of thousands of compounds in a specific assay, enabling the identification of "hits" with desired biological activity. ewadirect.com

HCS, on the other hand, provides more detailed information by imaging and analyzing multiple cellular parameters simultaneously. nih.gov This can reveal insights into the compound's mechanism of action, such as its effects on cell morphology, protein localization, and organelle function. The combination of HTS and HCS can accelerate the hit-to-lead optimization process by providing both activity and mechanistic data early in the drug discovery pipeline. nih.gov

Application of Artificial Intelligence and Machine Learning in the Discovery Process for this compound Analogs

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process for novel compounds like this compound. nih.govnih.gov ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new molecules with remarkable accuracy. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) between benzo[b]thiophene derivatives and fluorinated aromatic precursors. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (DME/H₂O mixtures), and temperature control (80–100°C). Evidence from analogous benzo[b]thiophene syntheses highlights the importance of protecting groups for hydroxyl or fluorine substituents to avoid side reactions . Optimization should include monitoring by TLC or HPLC to track intermediate stability.

Q. How can structural characterization (e.g., NMR, IR) resolve ambiguities in distinguishing regioisomers of this compound?

  • Answer : 19F^{19}\text{F} NMR is critical for identifying fluorine substitution patterns, while 1H^{1}\text{H} NMR can differentiate benzo[b]thiophene protons from aromatic fluorophenol protons. For example, coupling constants in 1H^{1}\text{H} NMR (~8–10 Hz for adjacent protons) and distinct fluorine chemical shifts (~-110 to -120 ppm for ortho-fluorine) help confirm regiochemistry . IR spectroscopy (C-F stretch ~1200 cm⁻¹, O-H stretch ~3300 cm⁻¹) further validates functional groups.

Q. What are the recommended protocols for handling and storing this compound to prevent degradation?

  • Answer : Store under inert gas (argon) at -20°C in amber vials to avoid photodegradation. Purity should be verified via HPLC before use, as moisture or oxygen exposure may lead to hydrolysis of the fluorine substituent or oxidation of the thiophene ring. Stability studies suggest a shelf life of ≤6 months under these conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

  • Answer : Density Functional Theory (DFT) calculations can model electron density distributions to identify reactive sites. For instance, the fluorine atom’s electronegativity lowers electron density in the adjacent phenol ring, making it susceptible to nucleophilic attack. Computational studies on similar fluorinated benzo[b]thiophenes show that HOMO-LUMO gaps correlate with experimental reaction rates in cross-coupling reactions .

Q. What strategies resolve contradictions in bioactivity data for this compound across different assay conditions?

  • Answer : Discrepancies may arise from solvent effects (e.g., DMSO vs. aqueous buffers) or redox interference. Normalize data using internal standards (e.g., ascorbic acid for antioxidant assays) and validate via orthogonal methods (e.g., SPR binding assays vs. cell viability tests). Evidence from fluorophenol derivatives emphasizes the need to control pH due to phenol deprotonation altering bioavailability .

Q. How does the fluorine substituent influence the compound’s metabolic stability in pharmacokinetic studies?

  • Answer : Fluorine enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In vitro microsomal assays (e.g., rat liver microsomes) can quantify half-life improvements. Comparative studies with non-fluorinated analogs show ~2–3x longer t1/2t_{1/2} for fluorinated derivatives, attributed to reduced oxidative metabolism at the phenol-thiophene junction .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Answer : Use a modular synthesis approach to systematically vary substituents (e.g., halogenation at the benzo[b]thiophene or fluorophenol ring). High-throughput screening (HTS) with dose-response curves (IC₅₀/EC₅₀) identifies critical functional groups. SAR studies on related compounds highlight the fluorine atom’s role in enhancing membrane permeability and target affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.